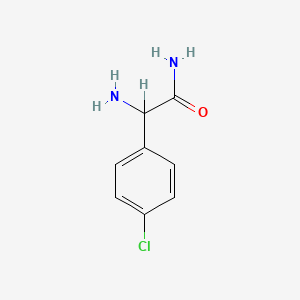

2-Amino-2-(4-chlorophenyl)acetamide

Beschreibung

Significance of Substituted Acetamides in Contemporary Chemical Research

Substituted acetamides are a class of organic compounds with considerable importance in medicinal chemistry and materials science. researchgate.net They are recognized as central building blocks in a wide array of pharmaceuticals, natural products, and functional materials. researchgate.netresearchgate.net The amide bond is a fundamental linkage in peptides and proteins, and its formation is a key area of study in organic and medicinal chemistry. researchgate.net

Researchers have developed numerous synthetic routes to access substituted acetamides, highlighting their value as versatile scaffolds. proquest.comarchivepp.com In medicinal chemistry, acetamide (B32628) derivatives have been investigated for a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. researchgate.netproquest.com For instance, some acetamide derivatives have shown potential as COX-II inhibitors for treating inflammatory conditions. researchgate.netarchivepp.com Furthermore, the modification of the acetamide structure allows for the fine-tuning of pharmacokinetic parameters, making them valuable in drug development. researchgate.net

Overview of Research Trajectories for 2-Amino-2-(4-chlorophenyl)acetamide

Research on this compound has primarily focused on its potential as an intermediate in the synthesis of more complex molecules with specific biological activities. Its structural features, including the amino and chloro groups, allow for a variety of chemical transformations such as oxidation, reduction, and substitution reactions. These reactions can lead to the creation of a diverse library of derivatives.

Studies have explored the potential of this compound and its derivatives in several therapeutic areas. Preliminary research has indicated potential anti-inflammatory, and anticonvulsant properties. The ability of these compounds to modulate neurotransmitter systems has made them candidates for investigation in neurological disorders.

Positioning this compound within Related Arylamide and Amino-Chlorophenyl Compounds

This compound belongs to the broader classes of aryl amides and amino-chlorophenyl compounds. Aryl amides, which are acyl derivatives of aniline (B41778), are crucial intermediates in the synthesis of pharmaceuticals, peptides, and natural products. acs.org The development of efficient synthetic methods for aryl amides is an active area of research. acs.orgnih.gov

Amino-chlorophenyl compounds are also significant in synthetic and medicinal chemistry. For example, 2-chlorophenylglycine derivatives are utilized as pharmaceutical intermediates. google.com The presence of both an amino group and a chloro-substituted phenyl ring in this compound provides a unique combination of reactive sites and structural motifs that are of interest for the development of novel compounds.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C8H9ClN2O |

| Molecular Weight | 184.62 g/mol |

| CAS Number | 102333-75-5 |

| Melting Point | 127 °C |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-2-(4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSWRPGOPMCGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301565 | |

| Record name | α-Amino-4-chlorobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102333-75-5 | |

| Record name | α-Amino-4-chlorobenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102333-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Para-chlorophenyl)glycineamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102333755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-Amino-4-chlorobenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(para-chlorophenyl)glycineamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 2 4 Chlorophenyl Acetamide and Its Analogs

Primary Synthetic Routes to the 2-Amino-2-(4-chlorophenyl)acetamide Core

The fundamental structure of this compound can be assembled through several key synthetic pathways. These routes primarily focus on the efficient formation of the amide bond and the introduction of the crucial amino group.

Acylation Reactions involving 4-Chloroaniline (B138754) and Chloroacetyl Chloride

A prevalent and direct method for synthesizing the precursor to this compound involves the acylation of 4-chloroaniline with chloroacetyl chloride. This reaction forms 2-chloro-N-(4-chlorophenyl)acetamide, which can then be converted to the final product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. ijpsr.inforesearchgate.net Subsequent hydrolysis of the chloro group to an amino group, often through methods like the Gabriel synthesis or by reaction with ammonia, yields the target molecule. researchgate.net

The general two-step reaction scheme is as follows:

Acylation: 4-Chloroaniline + Chloroacetyl Chloride → 2-Chloro-N-(4-chlorophenyl)acetamide + HCl

Amination: 2-Chloro-N-(4-chlorophenyl)acetamide + Aminating Agent → this compound

This approach is advantageous due to the ready availability and low cost of the starting materials. youtube.com

Utilization of 2-Bromo-N-(p-chlorophenyl)acetamide as a Precursor

An alternative, yet similar, pathway employs 2-bromo-N-(p-chlorophenyl)acetamide as a key intermediate. This bromo-derivative is synthesized by reacting 4-chloroaniline with bromoacetyl bromide. The resulting 2-bromo-N-(p-chlorophenyl)acetamide is then subjected to a nucleophilic substitution reaction with various amines to introduce the amino group and form a range of 2-amino-N-(p-chlorophenyl)acetamide derivatives. irejournals.com This method offers a versatile platform for creating a library of analogs by simply varying the amine used in the final step. For instance, reacting 2-bromo-N-(p-chlorophenyl)acetamide with different primary or secondary amines yields the corresponding N-substituted derivatives. irejournals.com

Reaction Conditions and Catalysis in this compound Synthesis

The efficiency and yield of the synthesis of this compound and its precursors are highly dependent on the reaction conditions. The choice of base, solvent, and temperature plays a critical role in directing the reaction towards the desired product and minimizing side reactions.

Role of Basic Conditions and Solvents

The acylation of 4-chloroaniline is typically performed under basic conditions to scavenge the hydrogen chloride generated during the reaction. A variety of bases can be employed, with the choice influencing the reaction rate and yield. Common bases include triethylamine (B128534) and sodium carbonate. researchgate.net The selection of the solvent is also crucial. While some reactions are performed in aqueous media, organic solvents like dichloromethane, toluene, and dimethylformamide (DMF) are frequently used to dissolve the reactants and facilitate the reaction. researchgate.netresearchgate.net The use of aprotic polar solvents like DMF can accelerate the rate of nucleophilic substitution reactions.

| Amine Reactant | Acylating Agent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-chloro aniline (B41778) | chloroacetyl chloride | - | aqueous | 70.32 | ijpsr.info |

| m-chloro aniline | chloroacetyl chloride | - | aqueous | 70.32 | ijpsr.info |

| o-methoxy aniline | chloroacetyl chloride | - | aqueous | 59.62 | ijpsr.info |

| p-methoxy aniline | chloroacetyl chloride | - | aqueous | 38.17 | ijpsr.info |

| N-methyl aniline | chloroacetyl chloride | - | aqueous | 25.80 | ijpsr.info |

| p-nitro aniline | chloroacetyl chloride | - | aqueous | 23.90 | ijpsr.info |

| Substituted anilines | 2-chloroacetylchloride | triethylamine | dichloromethane | good yields | researchgate.net |

Refluxing and Stirring Protocols in Synthetic Sequences

Many of the synthetic steps leading to this compound and its analogs require heating under reflux to ensure the reaction proceeds to completion. For example, the reaction of 2-chloro-N-aryl acetamides with nucleophiles to form thioethers is often carried out by refluxing in DMF for 10-12 hours. researchgate.net Similarly, the synthesis of certain thiazole (B1198619) derivatives from 4-(4-chlorophenyl)thiazol-2-amine involves refluxing for 20 hours at 60 °C. ijcce.ac.ir Continuous stirring is essential throughout these processes to ensure proper mixing of reactants and maintain a uniform temperature, which is critical for achieving high yields and purity.

Multi-Step Synthesis Strategies for Complex Derivatives of this compound

The core structure of this compound serves as a valuable starting point for the synthesis of more complex heterocyclic compounds with potential biological activities. These multi-step syntheses often involve the initial formation of a chloroacetamide derivative, which then undergoes a series of reactions to build the final, intricate molecular framework.

For instance, 2-chloro-N-p-tolylacetamide, an analog of the key precursor, can be reacted with thiosemicarbazide (B42300) to form a thiourea (B124793) derivative. researchgate.net This intermediate can then be cyclized with aromatic aldehydes to produce Schiff bases, which can be further reacted with chloroacetyl chloride to yield β-lactam derivatives. researchgate.net Another example involves the reaction of N-aryl-2-chloroacetamides with 2-mercaptobenzothiazole, followed by condensation with various hydrazines to generate complex heterocyclic systems. researchgate.net These multi-step strategies allow for the systematic modification of the core structure, enabling the exploration of structure-activity relationships for various therapeutic targets.

| Starting Material | Key Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-chloro-N-p-tolylacetamide | 1. Thiosemicarbazide 2. Aromatic aldehyde 3. Chloroacetyl chloride | β-lactam | researchgate.net |

| N-(4-acetylphenyl)-2-chloroacetamide | 1. 2-Mercaptobenzothiazole 2. Phenylhydrazine 3. POCl3/DMF | 4-formylpyrazole | researchgate.net |

| N-(4-acetylphenyl)-2-chloroacetamide | 1. 2-Mercaptobenzothiazole 2. Thiosemicarbazide 3. Ethyl bromoacetate | Thiazolin-4-one | researchgate.net |

| 4-(4-Chlorophenyl)thiazol-2-amine | 1. Chloroacetyl chloride 2. Substituted phenylacetic acid | N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) | ijcce.ac.ir |

Nucleophilic Substitution Reactions for Amine Derivatives

Nucleophilic substitution is a fundamental reaction in organic chemistry for the synthesis of amine derivatives of this compound. This approach involves the displacement of a leaving group by a nucleophile, in this case, an amine. The core of this method lies in the reaction of a suitable substrate, such as a halo-substituted acetamide, with an amine to introduce the desired amino functionality.

For instance, the synthesis of N-(4-Amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide highlights the versatility of this reaction in creating complex molecules. vwr.com Similarly, derivatives like 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride are synthesized through pathways that likely involve nucleophilic substitution steps. nih.gov The reaction conditions for these syntheses, such as solvent, temperature, and the presence of a base, are critical in determining the reaction's efficiency and yield.

A common precursor for these reactions is 2-Amino-2-(4-chlorophenyl)acetic acid, which can be converted to the corresponding acetamide through various methods. The amino group of this precursor can then be further functionalized. The reactivity of the amino and chloro groups on the phenyl ring allows for a range of substitution reactions, leading to a diverse library of derivatives.

Condensation Reactions for Extended Molecular Architectures

Condensation reactions are pivotal in extending the molecular framework of this compound, leading to the formation of more complex structures. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water or ammonia.

A notable example is the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. nih.gov This multi-step synthesis starts with 4-chlorophenol (B41353) and proceeds through several intermediates, including the formation of a urea (B33335) derivative and subsequent cyclization to form the oxadiazole ring. nih.gov This demonstrates how condensation reactions can be strategically employed to build heterocyclic systems onto the primary scaffold.

Another illustration is the synthesis of asciminib, which involves the condensation of an acid chloride with an aniline derivative in the presence of a base to form a nicotinamide (B372718) intermediate. mdpi.com While not a direct analog of this compound, this example showcases the power of condensation reactions in creating amide bonds, a key feature of the target compound's structure. The synthesis of various peptide-based structures also relies heavily on condensation reactions, specifically the formation of peptide bonds, which are a type of amide linkage. mdpi.com

Hybridization Approaches in Derivative Design

Hybridization in medicinal chemistry involves the combination of two or more pharmacophores (the parts of a molecule responsible for its biological activity) to create a new hybrid molecule with potentially enhanced or novel activities. This design strategy is applied to the derivatives of this compound to explore new therapeutic possibilities.

The design of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues is a clear example of a hybridization approach. nih.gov Here, the 4-chlorophenyl moiety is combined with an oxadiazole ring, a common pharmacophore in medicinal chemistry, to create a hybrid structure. The aim of such a design is often to target multiple biological pathways or to improve the pharmacokinetic properties of the parent molecule.

Isolation and Purification Techniques in Chemical Synthesis Research

The isolation and purification of synthesized compounds are critical steps to ensure their chemical identity and purity. For this compound and its derivatives, recrystallization and chromatographic methods are the most commonly employed techniques.

Recrystallization Processes

Recrystallization is a widely used technique for purifying solid organic compounds. mt.comyoutube.com The principle of this method is based on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. youtube.com For this compound, a mixture of ethanol (B145695) and water (3:1 v/v) has been reported to yield a purity of over 99%.

The general procedure for recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble. youtube.com Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent. mt.comyoutube.com The pure crystals are then collected by filtration. mt.com The effectiveness of recrystallization depends heavily on the choice of solvent. mt.com

Molecular Interactions and Preclinical Mechanisms of 2 Amino 2 4 Chlorophenyl Acetamide

Preclinical Pharmacological Activity Assessment at the Molecular Level

The chemical compound 2-Amino-2-(4-chlorophenyl)acetamide and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This section delves into the preclinical pharmacological evaluation of these compounds at the molecular level, focusing on their antimicrobial and anticancer properties.

Antimicrobial Activity in In Vitro Models

Derivatives of this compound have demonstrated notable antimicrobial efficacy in various in vitro studies. nih.govnih.govacs.orgnih.govijcce.ac.irnih.gov The presence of a chloro atom in the acetamide (B32628) group appears to enhance the antimicrobial activity of these molecules. nih.gov

Several studies have highlighted the potential of acetamide derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govacs.orgnih.gov For instance, a series of novel acetamide derivatives of primary and secondary amines showed significant in vitro antibacterial activity against Streptococcus pyogenes (Gram-positive), and Escherichia coli and Proteus mirabilis (Gram-negative). nih.gov Notably, compounds bearing a para-chlorophenyl moiety incorporated into the 2-position of the acetamide structure displayed the most prominent antibacterial properties. nih.gov

In another study, newly synthesized 2-amino-1,4-naphthoquinone derivatives were evaluated against a panel of four Gram-positive and five Gram-negative bacterial strains. scielo.brresearchgate.net One of the synthesized compounds was particularly active against two Gram-positive bacteria, Staphylococcus aureus and Bacillus cereus. scielo.br Another derivative was most effective against the Gram-negative, β-lactamase-positive Klebsiella pneumoniae. scielo.brresearchgate.net

Furthermore, research on 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative revealed moderate antimicrobial activity against Gram-positive strains like Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683. mdpi.com The presence of halogens in the structure of some benzylamine-containing derivatives was linked to their activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity Level | Reference(s) |

|---|---|---|---|

| Acetamide derivatives with para-chlorophenyl moiety | Streptococcus pyogenes, Escherichia coli, Proteus mirabilis | Significant | nih.gov |

| 2-Amino-1,4-naphthoquinone derivative (NQA) | Staphylococcus aureus, Bacillus cereus | Active (MIC 31.2 µg/mL) | scielo.br |

| 2-Amino-1,4-naphthoquinone derivative (NQF) | Klebsiella pneumoniae (β-lactamase positive) | Active (MIC 31.2 µg/mL) | scielo.brresearchgate.net |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus, Bacillus subtilis | Moderate (MIC 125 µg/mL) | mdpi.com |

| Benzylamine-containing derivatives | Gram-positive and Gram-negative bacteria | Moderate | nih.gov |

Derivatives of this compound have also been investigated for their antifungal properties. acs.orgijcce.ac.irnih.gov A study on novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives showed excellent antifungal activities against Sclerotinia sclerotiorum and Phytophthora capsici. nih.gov One particular compound exhibited more potent activity against S. sclerotiorum than the commercial fungicide chlorothalonil. nih.gov

Similarly, research on derivatives of [2-amino-4-(4-chlorophenyl) 1,3-thiazole] demonstrated distinguished antifungal activity against Candida albicans and Candida glabrata. researchgate.net Another study focusing on 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) revealed a significant antifungal effect, inhibiting the colony growth of Trichoderma longibrachiatum, Mucor plumbeus, and Fusarium solani. acs.org The presence of a chloro atom in a related compound, 2-chloro-N-(2-hydroxyphenyl)acetamide, was shown to be crucial for its ability to inhibit C. albicans. nih.gov

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity Level | Reference(s) |

|---|---|---|---|

| 2-((2-hydroxyphenyl)methylamino)acetamide derivative (5e) | Sclerotinia sclerotiorum | Potent (EC50 = 2.89 µg/mL) | nih.gov |

| [2-amino-4-(4-chlorophenyl) 1,3-thiazole] derivatives | Candida albicans, Candida glabrata | Distinguished | researchgate.net |

| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Trichoderma longibrachiatum, Mucor plumbeus, Fusarium solani | Significant inhibition | acs.org |

| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | 96.6% inhibition | nih.gov |

Anticancer Research and Cytotoxic Effects in Cell Lines

The potential of this compound derivatives as anticancer agents has been extensively explored through their cytotoxic effects on various cancer cell lines. nih.govnih.govijcce.ac.irnih.govnih.govnih.govnih.govijcce.ac.irnih.gov

Numerous studies have demonstrated the ability of these compounds to inhibit the growth of cancer cells. For instance, novel derivatives of N-(4-(3-aminophenyl(thiazol-2-yl)acetamide showed activity against melanoma, leukemia, and pancreatic cancer cell lines. nih.gov Similarly, 2,4-disubstituted thiazole (B1198619) derivatives exhibited broad-spectrum antitumor activity against a panel of nine different tumor subpanels. nih.gov

Research on 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives revealed significant anti-cancer activity against human tumor cell lines K-562, A549, and PC-3. nih.gov Furthermore, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives displayed potent cytotoxic activity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.ir One compound with an ortho chlorine moiety on the phenyl ring was particularly active against HeLa cells. ijcce.ac.ir

Investigations into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives also showed their potential as anticancer agents, especially against the PC3 (prostate carcinoma) cell line. nih.gov

Table 3: Cancer Cell Growth Inhibition by this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity Level (IC50) | Reference(s) |

|---|---|---|---|

| N-(4-(3-aminophenyl(thiazol-2-yl)acetamide derivatives | Melanoma, Leukemia, Pancreatic cancer | Medium to low micromolar | nih.gov |

| 2,4-disubstituted thiazole derivatives | Nine tumor subpanels | GI50 values of 7.4-17.8 µM | nih.gov |

| 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives | PC-3, A549, K-562 | 5.96 µM, 7.90 µM, 7.71 µM | nih.gov |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivative (8a) | HeLa | 1.3 µM | ijcce.ac.ir |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b) | PC3 | 52 µM | nih.gov |

The mechanism of anticancer activity for many of these compounds involves the induction of apoptosis, or programmed cell death. nih.gov Studies on 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives demonstrated a significant, dose-dependent increase in caspase-3 activity, a key enzyme in the apoptotic cascade. nih.gov These compounds were also shown to cause a loss of mitochondrial membrane potential, another hallmark of apoptosis. nih.gov

Similarly, research on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives investigated their ability to activate caspase 3, reduce mitochondrial membrane potential, and generate reactive oxygen species (ROS), all of which are involved in apoptotic pathways. ijcce.ac.ir The ability of phenylacetamide derivatives to induce apoptosis is a key factor in their potential as novel anticancer treatments. nih.gov

Mitochondrial Membrane Potential Reduction Studies

Currently, there is no publicly available scientific literature or research data specifically investigating the effects of this compound on mitochondrial membrane potential. While the study of mitochondrial membrane potential is crucial for understanding a compound's cellular effects, research on this specific interaction for this compound has not been published in accessible scientific journals or databases. General studies on mitochondrial membrane potential indicate its importance in cellular health and disease, but these are not specific to the compound . nih.govnih.gov

Reactive Oxygen Species (ROS) Generation Mechanisms

There is a lack of specific published research on the mechanisms of reactive oxygen species (ROS) generation induced by this compound. The generation of ROS is a key area of investigation for understanding the pro-oxidant or antioxidant properties of chemical compounds. nih.govmdpi.commdpi.com However, studies detailing how this compound may influence ROS production, whether through mitochondrial pathways or other cellular processes, are not available in the current body of scientific literature.

Neuropharmacological Assessment in Preclinical Models

Anxiolytic Activity in Animal Models

There are no specific preclinical studies published in peer-reviewed journals that evaluate the anxiolytic activity of this compound in animal models. Standard behavioral paradigms used to assess anxiety, such as the elevated plus-maze or light-dark box test, have been extensively used for other compounds but not for this compound according to available records. nih.govnih.gov

Skeletal Muscle Relaxant Activity

Scientific data from preclinical studies on the skeletal muscle relaxant activity of this compound is not currently available. While various compounds are evaluated for their potential to act as muscle relaxants using in vivo and in vitro models, no such research has been published for this specific chemical entity. nih.govnih.gov

Anticonvulsant Activity in Animal Models

There is no published evidence from preclinical animal models to support or refute the anticonvulsant activity of this compound. Standard screening models for anticonvulsant properties, such as the maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure tests, have not been reported in the scientific literature for this compound. nih.gov

Dopamine (B1211576) Transporter (DAT) Inhibition and Selectivity

Information regarding the inhibitory activity and selectivity of this compound on the dopamine transporter (DAT) is not available in the public scientific domain. Research on DAT inhibitors is an active area, but studies specifically characterizing the binding affinity, potency, and selectivity of this compound for DAT have not been published. nih.govnih.gov

Anti-Leishmanial Activity Investigations

Leishmaniasis, a parasitic disease transmitted by sandflies, presents a significant global health challenge. nih.govresearchgate.net In the search for effective treatments, various chemical compounds are investigated for their potential to combat the Leishmania parasite. While direct studies on the anti-leishmanial activity of this compound are not extensively documented in the reviewed literature, research on structurally related compounds provides valuable insights into the potential mechanisms and efficacy of this chemical class.

A study on 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide demonstrated notable in vitro activity against Leishmania mexicana promastigotes. nih.govresearchgate.net This related acetamide derivative exhibited a 50% inhibitory concentration (IC50) of 0.086 µM after 24 hours of interaction. The investigation revealed that the compound induces apoptosis in the parasites, a form of programmed cell death, and prevented their recovery after exposure. nih.govresearchgate.net

Further research on other related structures, such as 2-amino-4,6-dimethylpyridine (B145770) derivatives, has also shown promising anti-leishmanial effects. A water-soluble furan-2-carboxamide derived from this pharmacophore inhibited the growth of Leishmania mexicana promastigotes and intracellular amastigotes with IC50 values of 69 ± 2 µM and 89 ± 9 µM, respectively. nih.gov The mechanism of action for this compound was linked to a reduction in protein and DNA synthesis. nih.gov

These findings on related acetamide and aminopyridine derivatives suggest that the core structures may play a crucial role in their anti-leishmanial properties. The presence of a chloro-substituted phenyl ring, as in this compound, is a common feature in many biologically active molecules and could contribute to its potential parasiticidal activity.

Table 1: In Vitro Anti-leishmanial Activity of a Related Acetamide Derivative

| Compound | Parasite Strain | IC50 Value (24h) | Mechanism of Action |

| 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide | Leishmania mexicana (promastigote) | 0.086 µM | Induction of apoptosis |

Data sourced from studies on a structurally related compound to infer potential activity.

Potential as Angiogenesis Inhibitors (e.g., VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.govresearchgate.net A key regulator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov Inhibition of VEGFR-2 is a well-established strategy in cancer therapy to disrupt the blood supply to tumors. nih.govdrugs.com

While direct experimental data on this compound as a VEGFR-2 inhibitor is limited in the available literature, the broader class of acetamide derivatives has been explored for anti-angiogenic properties. The structural features of this compound, including the acetamide group and the substituted phenyl ring, are present in various known kinase inhibitors.

Research into multi-target receptor tyrosine kinase inhibitors has identified compounds that act on VEGFR-2, among other kinases like TIE-2 and EphB4, which are also involved in angiogenesis. nih.gov The development of such inhibitors often involves creating molecules that fit into the ATP-binding pocket of these kinases. nih.govnih.gov For instance, a series of piperazinylquinoxaline-based derivatives were designed as VEGFR-2 inhibitors, where a quinoxaline (B1680401) moiety occupies the ATP binding domain. nih.gov

The general approach to designing VEGFR-2 inhibitors often involves a heterocyclic aromatic moiety that interacts with key amino acid residues in the ATP binding site, such as Cys919 and Glu917. nih.gov The acetamide backbone present in this compound could potentially serve as a scaffold for designing such inhibitors.

Table 2: Key Receptors in Angiogenesis Targeted by Inhibitors

| Receptor | Function in Angiogenesis | Potential for Inhibition |

| VEGFR-2 | Primary mediator of VEGF-driven angiogenesis, promoting endothelial cell proliferation and survival. | Well-established target for anti-cancer therapies. |

| TIE-2 | Regulates vessel maturation and stability. | A target for multi-target anti-angiogenic agents. |

| EphB4 | Involved in vascular development and remodeling. | A target for multi-target anti-angiogenic agents. |

Enzyme Inhibition Profiles beyond Specific Therapeutic Areas

The chemical structure of this compound suggests its potential to interact with a variety of enzymes beyond those directly implicated in cancer or parasitic diseases. The acetamide functional group and the substituted aromatic ring are common motifs in molecules designed to inhibit specific enzymes.

For example, derivatives of acetamide have been investigated for their inhibitory effects on various enzymes. The presence of a chloro atom on the phenyl ring can significantly influence the biological activity, often enhancing the inhibitory potential of the molecule. mdpi.com

Research on related compounds has shown that acetamide derivatives can exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects, which are often mediated through enzyme inhibition. While specific enzyme inhibition data for this compound is not detailed in the provided search results, the structural class it belongs to has a history of being explored for such properties. The development of novel quinazoline (B50416) derivatives as selective Aurora Kinase B inhibitors, for instance, highlights the utility of the acetamide scaffold in designing enzyme-targeted therapies. nih.gov

The potential for this compound to inhibit various enzymes warrants further investigation to fully characterize its pharmacological profile.

Structure Activity Relationship Sar Studies of 2 Amino 2 4 Chlorophenyl Acetamide Derivatives

Impact of Substitutions on the Chlorophenyl Moiety on Biological Activity

The nature and position of substituents on the phenyl ring are pivotal in determining the biological activity of this class of compounds. Research on related N-phenylacetamide derivatives demonstrates that both the type of substituent and its location significantly influence bactericidal properties. nih.gov

Generally, the presence of electron-withdrawing groups at the para-position of the phenyl ring enhances activity. For instance, in a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, compounds with a 4-fluoro (4-F) substituent on the benzene (B151609) ring exhibited the most potent antibacterial activity, followed by 4-chloro (4-Cl) and then 4-bromo (4-Br) substituents. nih.gov This suggests that for halogen substituents at the para-position, smaller, more electronegative atoms are favorable. In contrast, substitutions at the meta-position were found to be less conducive to improving bactericidal activity. nih.gov

Furthermore, compounds featuring electron-withdrawing substituents at the 4-position, such as halogens, generally show higher bactericidal activity compared to those with electron-donating substituents like a methyl group (4-CH3). nih.gov Studies on ketamine analogs also indicate that 2- and 3-substituted compounds on the phenyl ring are often more active than their 4-substituted counterparts. mdpi.com In a study of N-(substituted phenyl)-2-chloroacetamides, derivatives with a halogenated para-substituted phenyl ring were among the most active antimicrobial agents. nih.gov

Table 1: Impact of Phenyl Ring Substitution on Antibacterial Activity This table is generated based on data for N-phenylacetamide derivatives containing 4-arylthiazole moieties, illustrating the relative impact of substituents on the phenyl ring.

| Substituent (R) on Phenyl Ring | Position | Electronic Effect | Relative Antibacterial Activity Trend | Reference |

| -F | 4- (para) | Electron-withdrawing | Highest | nih.gov |

| -Cl | 4- (para) | Electron-withdrawing | High | nih.gov |

| -Br | 4- (para) | Electron-withdrawing | Moderate | nih.gov |

| -CH3 | 4- (para) | Electron-donating | Lower | nih.gov |

| -F, -Cl, -Br | 3- (meta) | Electron-withdrawing | Not conducive to activity | nih.gov |

Role of Amide and Amino Group Modifications in Target Binding

Modifications to the core acetamide (B32628) and α-amino groups are critical for modulating biological activity and target selectivity. The amide and amino functionalities are often involved in crucial hydrogen bonding interactions with biological targets. nih.gov

Studies on related compounds, such as aminoglycoside antibiotics, show that modifications to an amino group can have varied effects. Converting the amine to a formamide (B127407) often preserves biological activity, whereas acetylation to form an acetamide can be highly detrimental. nih.gov The negative impact of the acetyl group is sometimes attributed to the introduction of a hydrophobic methyl group. nih.gov Interestingly, replacing the acetamide with a ureido group, which is isosteric but more hydrophilic, can partially restore activity, highlighting the importance of hydrogen-bonding capabilities at this position. nih.gov

The addition of a chlorine atom to the acetamide group (forming a chloroacetamide) has been shown to be essential for the biological activity of some molecules. For example, N-(4-fluoro-3-nitrophenyl)acetamide showed weaker antibacterial activity than its 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide counterpart, indicating that the chloro atom can significantly enhance the desired biological effect. mdpi.com The amino group itself can be derivatized into various linkers, such as N-hydroxysuccinimide (NHS) esters or maleimide (B117702) esters, to facilitate covalent bonding to proteins, a strategy used in bioconjugation. nih.gov

Table 2: Effect of Amino Group Modification on Biological Activity This table is based on findings from 4,5-aminoglycoside antibiotics, providing an illustrative model for the effects of amino group modifications.

| Modification at Amino Position | Key Feature | General Impact on Activity | Reference |

| Unmodified (-NH2) | Basic amine | Baseline activity | nih.gov |

| Formamide (-NHCHO) | H-bond capable | Activity generally retained | nih.gov |

| Acetamide (-NHCOCH3) | Hydrophobic methyl added | Often detrimental to activity | nih.gov |

| Urea (B33335) (-NHCONH2) | Isosteric with acetamide, H-bond donor | Activity partially restored | nih.gov |

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of 2-Amino-2-(4-chlorophenyl)acetamide derivatives plays a significant role in their interaction with biological targets. The spatial arrangement of the chlorophenyl ring relative to the acetamide side chain is a key determinant of binding affinity.

In the crystal structure of the closely related compound, 2-(4-chlorophenyl)acetamide, the acetamide group is significantly twisted out of the plane of the benzene ring. nih.govresearchgate.net The dihedral angle between the acetamide group and the benzene plane has been measured at 83.08°. nih.govresearchgate.net This pronounced twist indicates that a non-planar conformation is a stable state for this molecular scaffold. This fixed orientation can be crucial for fitting into the specific binding pocket of a target protein or enzyme. The crystal packing of this molecule is stabilized by intermolecular N-H···O hydrogen bonds, which form layered structures. nih.govresearchgate.net This inherent conformational preference likely influences how derivatives of this compound present their key functional groups for interaction with biological macromolecules.

Investigation of Enantiomeric Preferences in Biological Systems

Since the α-carbon of this compound is a chiral center, the molecule can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). It is common for enantiomers to exhibit different biological activities and potencies due to the stereospecific nature of biological receptors and enzymes.

While studies on this compound itself are limited in the public domain, research on structurally related chiral compounds underscores the importance of stereochemistry. In one study of a novel dopamine (B1211576) uptake inhibitor, the (S)-enantiomer exhibited more potent and selective activity compared to the (R)-enantiomer. nih.gov The absolute configurations were determined, and the differential activity was quantified, revealing a clear enantiomeric preference in its pharmacological action. nih.gov Conversely, for the gastroprokinetic agent mosapride, a more complex benzamide (B126) derivative, the (S) and (R) enantiomers were found to be essentially equipotent in their serotonin (B10506) 5-HT4 receptor agonistic activity. nih.gov These examples show that while stereoselectivity is a critical factor, it is not universal and must be determined on a case-by-case basis for each compound and its specific biological target. The commercial availability of single enantiomers of related compounds like (R)-2-Amino-2-phenylacetamide further points to the recognized importance of stereochemistry in this class of molecules. sigmaaldrich.combldpharm.com

Analysis of Physicochemical Properties (e.g., lipophilicity) in Relation to Biological Response

For a series of N-(substituted phenyl)-2-chloroacetamides, derivatives bearing a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl) chloroacetamide, were among the most active antimicrobial agents. nih.gov This enhanced activity was attributed to their high lipophilicity, which allows for rapid passage through the phospholipid bilayer of microbial cell membranes. nih.gov However, there is an optimal range for lipophilicity. While high lipophilicity can improve membrane transport, excessively high values can lead to poor aqueous solubility and nonspecific binding. For related compounds, a LogKow (octanol-water) value of around 1.89 has been reported. epa.gov Computational tools are often used to predict these properties; for example, N-(4-bromophenyl)-2-chloroacetamide was predicted to have the highest lipophilicity in one studied series. nih.gov These findings demonstrate a direct correlation between the lipophilic character, governed by substitutions on the phenyl ring, and the resulting biological activity.

Derivatives and Analogs of 2 Amino 2 4 Chlorophenyl Acetamide in Research

Design and Synthesis of Novel N-Substituted Acetamide (B32628) Derivatives

The synthesis of novel N-substituted acetamide derivatives from 2-amino-2-(4-chlorophenyl)acetamide is a key area of research. A common synthetic strategy involves the reaction of 2-chloro-N-alkyl/aryl acetamide derivatives with various aliphatic and aromatic amines. ijpsr.info This method has been utilized to produce a range of N-substituted compounds. For instance, the reaction of 2-(substituted phenoxy) acetamide derivatives has been explored to create new chemical entities with potential biological applications. researchgate.net

Another approach involves the N-acylation of aminophenyl rings with electron-withdrawing groups, which has been shown to improve the antimicrobial activity of the resulting compounds. nih.gov The synthesis of these derivatives is often carried out at room temperature with stirring for several hours, and the progress of the reaction is monitored by thin-layer chromatography. ijpsr.info The resulting solid compounds are then purified and characterized using various spectral techniques such as Infrared (IR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). ijpsr.info

The design of these derivatives is often guided by the desire to create compounds with specific biological activities. For example, researchers have synthesized N-substituted chloroacetamide derivatives with the aim of developing new antimicrobial agents, such as herbicides and fungicides. ijpsr.info

Table 1: Examples of Synthesized N-Substituted Acetamide Derivatives

| Derivative Type | Starting Materials | Key Reaction | Potential Application |

|---|---|---|---|

| N-alkyl/aryl Acetamides | 2-chloro-N-alkyl/aryl acetamides, various amines | Nucleophilic substitution | Antimicrobial agents |

| 2-(Substituted phenoxy) Acetamides | 2-(substituted phenoxy) acetamide derivatives | Not specified | Not specified |

| N-acylated aminophenyl derivatives | Aminophenyl rings, acylating agents with electron-withdrawing groups | N-acylation | Antimicrobial agents |

| N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide | 1-(4-chlorophenyl)ethylamine, substituted phenoxyacetyl chloride | Amide bond formation | Anticancer, anti-inflammatory, analgesic |

Incorporation of this compound Scaffold into Heterocyclic Systems

The this compound scaffold has been successfully incorporated into a variety of heterocyclic systems, leading to the synthesis of novel compounds with diverse and often enhanced biological activities.

Thiazole-Based Derivatives

Thiazole (B1198619), a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry. researchgate.net The incorporation of the this compound moiety into thiazole rings has yielded derivatives with significant biological potential. A common synthetic route to these compounds is the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides. researchgate.net

For example, a series of compounds derived from the 2-amino-4-(2-pyridyl) thiazole scaffold have been synthesized and evaluated for their antimycobacterial and antiplasmodial activities. nih.gov In these derivatives, a substituted phenyl ring is attached to the 2-amino position of the thiazole, with an amide linker connecting the scaffold to the phenyl ring. nih.gov Research has shown that the nature and position of substituents on the phenyl ring can significantly influence the biological activity. nih.gov For instance, hydrophobic electron-withdrawing groups on the phenyl ring were found to enhance antiplasmodial activity. nih.gov

Furthermore, the synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives has been reported as potential anticancer agents. ijcce.ac.ir These compounds were designed based on a hybridization approach, combining the structural features of known cytotoxic agents. ijcce.ac.ir

The synthesis of thiazole-based derivatives often involves multi-step procedures. For instance, the preparation of 2-chloro-N-thiazolyl acetamide derivatives can be achieved by reacting the corresponding aminothiazole with chloroacetyl chloride in the presence of triethylamine (B128534). acs.orgnih.gov These intermediates can then be further modified to create a diverse library of thiazole-containing compounds. acs.orgnih.gov

Quinazoline-Containing Structures

Quinazoline (B50416) and its derivatives are another important class of heterocyclic compounds that have been explored in conjunction with the this compound scaffold. The synthesis of quinazoline derivatives can be achieved through various methods. One approach involves the reaction of 2-aminoaryl ketones with N-benzyl cyanamides, mediated by hydrochloric acid, to produce 2-aminoquinazoline (B112073) derivatives. mdpi.com

In other synthetic strategies, 2-(substituted) quinazolin-4(3H)-one derivatives are reacted with chloroacetyl chloride to yield 3-(chloroacetyl)-2-[substituted] quinazolin-4(3H)-one. nih.gov These intermediates can be further modified. For example, reaction with hydrazine (B178648) hydrate (B1144303) can produce 3-amino-2-(substituted) quinazolin-4(3H)-one, which can then be reacted with chloroacetyl chloride to form 2-chloro-N-[4-oxo-2-(substituted) quinazolin-3(4H)-yl] acetamide derivatives. nih.gov The synthesis of these complex structures often involves refluxing the reactants for several hours. nih.gov

Thiadiazole-Based Compounds

Thiadiazole, a five-membered heterocycle with one sulfur and two nitrogen atoms, exists in several isomeric forms, with the 1,3,4-thiadiazole (B1197879) isomer being particularly significant in medicinal chemistry. nih.govnih.gov The incorporation of the this compound scaffold into thiadiazole rings has led to the development of compounds with a range of biological activities.

A general method for synthesizing 1,3,4-thiadiazole derivatives involves the reaction of thiosemicarbazide (B42300) with various reagents. For example, reacting thiosemicarbazide with a mixture of formic and hydrochloric acid can produce 2-amino-1,3,4-thiadiazole. nih.gov More complex derivatives can be synthesized by reacting 2-hydrazinyl-N-phenyl-2-thioxoacetamide with phenyl isothiocyanate in the presence of potassium hydroxide (B78521) to yield N-phenyl-5-(phenylamino)-1,3,4-thiadiazole-2-carboxamide. ekb.eg

The introduction of an aromatic ring at the 5th position of the 1,3,4-thiadiazole core has been shown to enhance the anticancer effect of these compounds. nih.gov The specific substituents on the aromatic ring and the amino group further modulate the biological activity. nih.gov For instance, 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole has been identified as a promising compound. nih.gov

Aminopyridine and Pyrimidine (B1678525) Scaffolds

Aminopyridine and pyrimidine scaffolds are prevalent in many biologically active molecules and have been combined with the this compound structure to generate novel derivatives.

The synthesis of 2-aminopyrimidine (B69317) derivatives can be achieved by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various substituted amines in a solvent-free condition at elevated temperatures. mdpi.comnih.gov This method allows for the generation of a diverse library of compounds. Another approach involves the reaction of acetophenone (B1666503) with DMF/dimethylformamide-dimethylacetal (DMF-DMA) to form a vinylogous amide, which then undergoes cyclization with guanidine (B92328) hydrochloride to yield C-4 substituted 2-aminopyrimidine intermediates. nih.gov

Similarly, 2,4-diaminopyridine scaffolds can be synthesized from 2,4-dichloro-5-fluoropyrimidine (B19854) or 2,4-dichloro-5-nitropyrimidine. researchgate.net Both 2- and 4-aminopyrimidines are extensively studied scaffolds in drug discovery, particularly as kinase inhibitors. researchgate.net

The introduction of different substituents onto the pyrimidine ring can significantly impact the biological activity. For example, the synthesis of 6-arylmethyleneamino-2-alkylsulfonylpyrimidin-4(3H)-one derivatives has been reported, where different alkyl amino groups are introduced into the pyrimidine ring. scirp.org

Exploring Analogues with Different Functional Groups (e.g., Sulfonyl, Benzoyl)

Researchers have also explored analogues of this compound by introducing different functional groups, such as sulfonyl and benzoyl moieties, to investigate their influence on the compound's properties.

The synthesis of analogues containing a sulfonyl group has been documented. For example, N-{2-[(acetylamino)sulfonyl]-4-chlorophenyl}acetamide has been synthesized, which features an acetylaminosulfonyl group attached to the chlorophenyl ring. nih.gov Another example is 2-[(2-amino-4-chlorophenyl)sulfanyl]acetamide, where a sulfanyl (B85325) group links the acetamide to the chlorophenyl ring. chemicalbook.com

Analogues incorporating a benzoyl group have also been prepared. One such compound is 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamide, which has the molecular formula C15H13ClN2O2. ontosight.ainih.govuni.lu A related derivative, N-(2-benzoyl-4-chlorophenyl)-2-phenoxyacetamide, has also been synthesized and is of interest in medicinal chemistry. ontosight.ai The synthesis of these benzoyl derivatives often involves typical amide formation reactions. ontosight.ai A methylated version, 2-amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide hydrochloride, has also been reported. nih.gov

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Amino-4-(2-pyridyl) thiazole |

| 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide |

| 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride |

| 2-amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide hydrochloride |

| 2-Amino-N-[4-oxo-2-(substituted) quinazolin-3(4H)-yl] acetamide |

| 2-aminopyrimidine |

| 2-chloro-N-alkyl/aryl acetamide |

| 2-Chloro-N-thiazolyl acetamide |

| 2-Hydrazinyl-N-phenyl-2-thioxoacetamide |

| 3-(Chloroacetyl)-2-[substituted] quinazolin-4(3H)-one |

| 3-Amino-2-(substituted) quinazolin-4(3H)-one |

| 6-Arylmethyleneamino-2-alkylsulfonylpyrimidin-4(3H)-one |

| N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide |

| N-(2-Benzoyl-4-chlorophenyl)-2-phenoxyacetamide |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide |

| N-Phenyl-5-(phenylamino)-1,3,4-thiadiazole-2-carboxamide |

| N-{2-[(acetylamino)sulfonyl]-4-chlorophenyl}acetamide |

| Thiazole |

| Thiadiazole |

| Quinazoline |

| Aminopyridine |

| Pyrimidine |

| 2-[(2-amino-4-chlorophenyl)sulfanyl]acetamide |

Computational Chemistry and Molecular Modeling of 2 Amino 2 4 Chlorophenyl Acetamide

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein receptor.

Correlation of Docking Scores with Preclinical Biological Activities

A direct correlation between the docking scores of 2-Amino-2-(4-chlorophenyl)acetamide and its specific preclinical biological activities has not been established in published research. Such correlations are typically developed by docking a series of compounds against a specific biological target and then comparing the calculated binding affinities (docking scores) with experimentally determined biological activities (e.g., IC50 values). For example, studies on chloroacetamide derivatives have shown that docking scores can range from -5.32 to -6.92 kcal/mol against certain protein targets, and these scores are used to rationalize the observed biological activities. researchgate.net Similarly, research on quinazolinone derivatives has demonstrated that compounds with good docking scores often exhibit potent anticancer or antimicrobial activity. nih.govresearchgate.net However, without specific docking studies on this compound, a quantitative correlation for this particular compound remains undetermined.

Quantum Chemical Calculations for Structural Insights

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and geometry of molecules. These calculations can provide valuable insights into molecular properties, reactivity, and the mechanisms of chemical reactions.

Prediction of Reaction Pathways and Transition States

There are no specific studies available that apply quantum chemical calculations to predict the reaction pathways and transition states for the synthesis or degradation of this compound. This type of analysis involves complex computational methods to map the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products. While quantum chemical methods are used to predict reaction paths for various organic reactions, nih.govnih.gov dedicated research on the specific pathways involving this compound is not present in the current body of scientific literature.

In Silico Prediction of Molecular Attributes Relevant to Biological Systems

In silico methods are computational tools used to predict the physicochemical and pharmacokinetic properties of molecules, which are crucial for their biological function and drug-likeness.

Analysis of Electronic Properties for Biological Activity

A detailed analysis of the electronic properties (such as HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution) of this compound and their specific correlation with its biological activity is not documented in the literature. Such analyses are common for novel compounds; for instance, DFT studies on other acetamide (B32628) derivatives have been used to understand their stability and reactivity, which in turn relates to their potential biological activity. nih.govresearchgate.net Studies on complex derivatives have calculated properties like Log P, topological polar surface area (TPSA), and bioactivity scores to predict their potential as drug candidates. jopcr.com For a series of 2-{[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl) acetamide derivatives, calculations showed TPSA values in the range of 76.02 to 121.85 Ų and molecular weights under 500, suggesting good potential for receptor binding. jopcr.com However, a specific computational analysis of the electronic attributes of this compound itself is not available.

Retrosynthetic Analysis for Optimized Synthesis

Retrosynthetic analysis is a powerful strategy in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical disconnections. This approach allows for the identification of potential synthetic pathways and the optimization of reaction conditions. For the synthesis of this compound, several retrosynthetic disconnections can be envisioned, primarily focusing on the formation of the α-amino amide core.

Two classical and highly effective methods for the synthesis of α-amino acids and their derivatives are the Strecker synthesis and the Bucherer-Bergs reaction. These multicomponent reactions offer convergent pathways to the target structure from simple precursors.

A. Strecker Synthesis Approach

The Strecker synthesis is a two-step method for the preparation of α-amino acids. researchgate.net The initial step involves the reaction of an aldehyde with ammonia and a cyanide source to form an α-aminonitrile. nih.govnih.gov Subsequent hydrolysis of the nitrile group yields the desired α-amino acid. To obtain the target amide, this compound, a partial hydrolysis of the intermediate nitrile can be employed.

Retrosynthetic Disconnection (Strecker Approach):

The primary disconnection in the retrosynthesis of this compound via the Strecker approach involves breaking the C-C and C-N bonds at the α-carbon. This leads back to 4-chlorobenzaldehyde, ammonia, and a cyanide source. The amide functionality is considered a synthetic equivalent of the nitrile group.

Proposed Forward Synthesis (Strecker Approach):

Formation of α-aminonitrile: 4-chlorobenzaldehyde is treated with ammonia (or an ammonium salt like ammonium chloride) and a cyanide salt (e.g., sodium cyanide or potassium cyanide) in a suitable solvent. This one-pot reaction leads to the formation of the intermediate, 2-amino-2-(4-chlorophenyl)acetonitrile. nih.govnih.gov

Partial Hydrolysis to Amide: The resulting α-aminonitrile is then subjected to controlled partial hydrolysis. This can be achieved using acidic or basic conditions with careful control of reaction time and temperature to favor the formation of the amide over the carboxylic acid. For instance, treatment with concentrated sulfuric acid or hydrogen peroxide in the presence of a base can facilitate this transformation.

Interactive Data Table: Key Transformations in the Strecker Synthesis Approach

| Step | Transformation | Key Reagents | Intermediate/Product |

| 1 | Formation of α-aminonitrile | 4-chlorobenzaldehyde, NH₃, NaCN | 2-amino-2-(4-chlorophenyl)acetonitrile |

| 2 | Partial hydrolysis | H₂SO₄ (conc.) or H₂O₂/base | This compound |

B. Bucherer-Bergs Reaction Approach

The Bucherer-Bergs reaction provides a direct route to hydantoins from carbonyl compounds, which can then be converted to α-amino acids or their derivatives. analis.com.my This multicomponent reaction involves treating an aldehyde or ketone with ammonium carbonate and a cyanide source. analis.com.mymolport.com

Retrosynthetic Disconnection (Bucherer-Bergs Approach):

The disconnection strategy for the Bucherer-Bergs approach targets the hydantoin intermediate, which is then retrosynthetically cleaved back to 4-chlorobenzaldehyde, ammonium carbonate, and a cyanide source. The final amide product is derived from the hydrolysis of the hydantoin ring.

Proposed Forward Synthesis (Bucherer-Bergs Approach):

Hydantoin Formation: 4-chlorobenzaldehyde is reacted with ammonium carbonate and a cyanide salt (e.g., sodium cyanide) in a suitable solvent, typically a mixture of ethanol (B145695) and water. This reaction, upon heating, yields the corresponding 5-(4-chlorophenyl)hydantoin. analis.com.my

Hydrolysis of Hydantoin: The formed hydantoin is then hydrolyzed under basic conditions (e.g., using barium hydroxide (B78521) or sodium hydroxide) to open the ring and form the sodium salt of the α-amino acid. Subsequent acidification would yield 2-amino-2-(4-chlorophenyl)acetic acid. To obtain the target amide, the hydantoin can be subjected to a more controlled hydrolysis or the resulting amino acid can be converted to the amide through standard peptide coupling procedures. A more direct, albeit potentially lower-yielding, approach would be a carefully controlled partial hydrolysis of the hydantoin.

Interactive Data Table: Key Transformations in the Bucherer-Bergs Reaction Approach

| Step | Transformation | Key Reagents | Intermediate/Product |

| 1 | Hydantoin formation | 4-chlorobenzaldehyde, (NH₄)₂CO₃, NaCN | 5-(4-chlorophenyl)hydantoin |

| 2 | Hydrolysis | Ba(OH)₂ or NaOH, then H₃O⁺ | 2-amino-2-(4-chlorophenyl)acetic acid |

| 3 | Amidation | SOCl₂, then NH₃ (or other coupling agents) | This compound |

C. Alternative Synthetic Strategies

Beyond the classical multicomponent reactions, other synthetic routes can be envisioned for the preparation of this compound.

From 2-bromo-2-(4-chlorophenyl)acetamide: This approach involves the synthesis of the corresponding α-bromo acetamide followed by nucleophilic substitution with an amine source.

α-Bromination: 2-(4-chlorophenyl)acetic acid can be converted to its acid chloride and then subjected to α-bromination using N-bromosuccinimide (NBS) and a radical initiator. The resulting α-bromo acid chloride can then be reacted with ammonia to yield 2-bromo-2-(4-chlorophenyl)acetamide.

Amination: The α-bromo acetamide can then be treated with ammonia or a protected amine equivalent (e.g., hexamethylenetetramine in the Delepine reaction) to introduce the amino group.

Enzymatic Synthesis: Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral amino acids and their derivatives. Nitrilases or hydratases could potentially be employed for the enantioselective conversion of a suitable nitrile precursor to the desired amide.

Advanced Analytical Techniques in 2 Amino 2 4 Chlorophenyl Acetamide Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of 2-Amino-2-(4-chlorophenyl)acetamide. By interacting with the molecule at different energy levels, these methods provide a detailed fingerprint of its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In ¹H NMR spectroscopy of this compound, specific proton signals confirm the presence of different parts of the molecule. The aromatic protons on the 4-chlorophenyl group typically appear as a multiplet in the range of δ 7.2–8.1 ppm. A signal around δ 4.0 ppm is indicative of the methine proton (CH) at the alpha-carbon. The protons of the primary amide (-CONH₂) and the amino group (-NH₂) will also produce distinct signals, which can sometimes be broader and their chemical shifts can be dependent on the solvent and concentration.

¹³C NMR: Complementing the proton data, ¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule. Key signals include those for the carbonyl carbon of the amide group (typically in the range of δ 165-175 ppm), the aromatic carbons of the 4-chlorophenyl ring (usually between δ 120-140 ppm), and the alpha-carbon attached to the amino and acetamide (B32628) groups. For instance, in a related compound, 2-amino-4-phenylthiazole, the carbonyl carbon appears at δ 168.8 ppm, and the aromatic carbons are observed between δ 126.0 and 150.3 ppm. rsc.org

A representative, though not identical, ¹³C NMR spectrum for acetamide shows a carbonyl signal around 177 ppm and a methyl carbon signal around 22 ppm.

Interactive Data Table: Representative NMR Data

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic (C₆H₄Cl) | 7.2–8.1 (multiplet) |

| ¹H | Methine (CH) | ~4.0 |

| ¹³C | Carbonyl (C=O) | 165–175 |

| ¹³C | Aromatic (C₆H₄Cl) | 120–140 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key vibrational frequencies include:

N-H stretching: The primary amine (-NH₂) and amide (-NH₂) groups will show characteristic stretches in the region of 3100-3500 cm⁻¹.

C=O stretching: A strong absorption band around 1650 cm⁻¹ is a clear indicator of the carbonyl group in the amide functionality.

C-Cl stretching: The presence of the chloro-substituent on the phenyl ring will give rise to a stretching vibration in the fingerprint region, typically around 700-800 cm⁻¹.

Aromatic C=C stretching: The benzene (B151609) ring will show characteristic absorptions in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine & Amide (N-H) | Stretching | 3100–3500 |

| Amide (C=O) | Stretching | ~1650 |

| Aromatic (C=C) | Stretching | 1450–1600 |

| Aryl Halide (C-Cl) | Stretching | 700–800 |

Mass Spectrometry (MS and GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₈H₉ClN₂O, corresponding to a molecular weight of approximately 184.62 g/mol . cymitquimica.com

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to this molecular weight. The presence of chlorine would also result in a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This technique is particularly useful for analyzing complex mixtures and can be used to identify and quantify this compound in a sample. nih.govnih.gov The fragmentation pattern observed in the mass spectrum provides structural information that can be used to confirm the identity of the compound. Predicted fragmentation data for a similar compound, N-(2-amino-4-chlorophenyl)acetamide, shows expected adducts at [M+H]⁺ (m/z 185.04762) and [M+Na]⁺ (m/z 207.02956). uni.lu

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) in Synthesis Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. rsc.org By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to visualize the consumption of starting materials and the formation of the product. The different components of the reaction mixture will travel up the TLC plate at different rates, resulting in distinct spots. By comparing the spots of the reaction mixture to those of the starting materials and a pure sample of the product, the progress of the reaction can be qualitatively assessed. Visualization is typically achieved under UV light at 254 nm. rsc.org

High Performance Liquid Chromatography (HPLC) for Purity Assessment

High Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of a compound. nih.gov A reversed-phase HPLC method is commonly employed for the analysis of polar compounds like this compound. researchgate.netresearchgate.net

In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as acetic acid. researchgate.netresearchgate.net The compound is detected as it elutes from the column, typically using a UV detector. The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from any impurities, starting materials, or by-products, providing a precise measure of its purity. nih.gov The linearity of such methods is often established over a specific concentration range to ensure accurate quantification. researchgate.net

Interactive Data Table: Typical HPLC Parameters

| Parameter | Condition |

| Column | C18 (Reversed-Phase) researchgate.netresearchgate.net |

| Mobile Phase | Water/Acetonitrile with Acetic Acid researchgate.netresearchgate.net |

| Detection | UV researchgate.netresearchgate.net |

| Purpose | Purity Assessment & Quantification nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing fundamental insight into their empirical and molecular formulas. This analytical method determines the mass percentages of the constituent elements within a sample, which are then compared against the theoretically calculated values derived from the compound's proposed chemical formula. For this compound, this process is crucial for verifying its elemental composition and purity after synthesis.

The theoretical elemental composition of this compound is calculated based on its molecular formula, C₈H₉ClN₂O, and the atomic weights of its constituent atoms: carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O). The molecular weight of the compound is 184.62 g/mol . biosynth.com

The theoretical percentages are as follows:

Carbon (C): (8 * 12.011) / 184.62 * 100% = 52.04%

Hydrogen (H): (9 * 1.008) / 184.62 * 100% = 4.92%

Chlorine (Cl): (1 * 35.453) / 184.62 * 100% = 19.20%

Nitrogen (N): (2 * 14.007) / 184.62 * 100% = 15.17%

Oxygen (O): (1 * 15.999) / 184.62 * 100% = 8.67%

In practice, synthesized batches of this compound would be subjected to elemental analysis, typically using an automated elemental analyzer for carbon, hydrogen, and nitrogen (CHN analysis). The results of these experimental analyses provide "found" percentages, which are then compared to the theoretical values. A close agreement between the experimental and theoretical percentages, generally within a margin of ±0.4%, serves as strong evidence for the correct synthesis and purity of the target compound.

The data below illustrates the expected format for presenting such findings, with the theoretical values calculated for this compound.

Elemental Analysis Data for this compound

| Element | Theoretical % |

| Carbon (C) | 52.04 |

| Hydrogen (H) | 4.92 |

| Nitrogen (N) | 15.17 |

| Chlorine (Cl) | 19.20 |

| Oxygen (O) | 8.67 |

This table provides the calculated theoretical elemental composition of this compound.

Broader Research Applications of 2 Amino 2 4 Chlorophenyl Acetamide

Application as a Lead Compound in Drug Discovery Efforts

2-Amino-2-(4-chlorophenyl)acetamide has emerged as a significant lead compound in the quest for novel therapeutic agents. Its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have spurred extensive research into its potential as a foundation for new drug development.

Derivatives of this compound have shown notable anticancer activity. For instance, modifications to its structure have yielded compounds with potent efficacy against cancer cell lines like MCF-7, where they can induce apoptosis. The presence of the amino and chloro substituents is thought to enhance its activity against specific types of cancer. Research has also explored the development of related compounds, such as N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) and N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), as potent histone deacetylase (HDAC) inhibitors with significant antitumor activities. nih.govnih.gov These studies highlight the potential of using this compound as a scaffold to design more selective and effective cancer therapies. nih.govnih.gov

The following table provides examples of research findings on the anticancer properties of compounds derived from or related to this compound:

| Compound | Cell Line | IC50 | Mechanism of Action |

| Compound 4e (derivative) | MCF-7 | 0.28 µg/mL | Induces apoptosis |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 | 2.66 µM | HDAC inhibitor, induces G2/M phase arrest and apoptosis |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 | 1.73 µM | HDAC inhibitor, induces G2/M phase arrest and apoptosis |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 | 1.30 µM | HDAC3 inhibitor, promotes apoptosis and G2/M phase arrest |

Role as a Synthetic Building Block in Organic Chemistry

The structural features of this compound make it a valuable building block in organic synthesis. The presence of reactive amino and chloro groups allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. This versatility enables chemists to create a diverse range of derivatives with tailored properties.

For example, the amino group can participate in acylation and condensation reactions, leading to the formation of more complex molecules. google.comnih.gov The chloro group can also be a site for various substitution reactions. These reactions are fundamental in medicinal chemistry for the synthesis of new pharmaceutical compounds. The ability to modify the core structure of this compound is crucial for developing new drugs targeting a multitude of diseases.

The table below outlines some of the chemical reactions that this compound can undergo:

| Reaction Type | Common Reagents | Major Products Formed |

| Oxidation | Potassium permanganate (B83412) (KMnO4), Hydrogen peroxide (H2O2) | Quinones or other oxidized derivatives |

| Reduction | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | Amines or other reduced compounds |

| Substitution | Halogens, Alkylating agents, Nucleophiles | Various substituted derivatives |

Contributions to Understanding Enzyme-Substrate Interactions in Biochemistry

The biological activity of this compound and its derivatives is intrinsically linked to their interactions with specific molecular targets within the body, such as enzymes. Studying these interactions provides valuable insights into the mechanisms of enzyme function and inhibition.